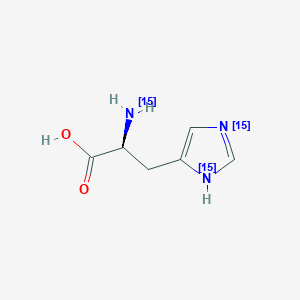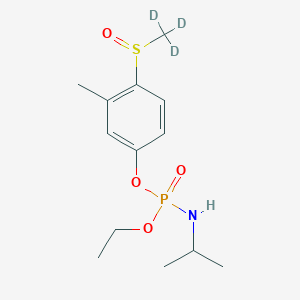
Mibefradil dihydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mibefradil (dihydrochloride hydrate) is a long-acting calcium channel antagonist primarily used as an antihypertensive agent. It selectively blocks low-voltage-activated (T-type) calcium channels over high-voltage-activated (L-type) calcium channels, making it unique among calcium channel blockers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mibefradil (dihydrochloride hydrate) is synthesized through a multi-step process involving the reaction of various organic compoundsThe final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt and then hydrating it to achieve the hydrate form .
Industrial Production Methods
Industrial production of Mibefradil (dihydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in powder form and stored under desiccated conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Mibefradil (dihydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The benzimidazole and tetrahydronaphthalene moieties can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Mibefradil (dihydrochloride hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium signaling and its potential role in modulating various biological processes.
Medicine: Explored for its therapeutic potential in treating hypertension, angina, and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories .
Wirkmechanismus
Mibefradil (dihydrochloride hydrate) exerts its effects by selectively blocking T-type calcium channels, which are involved in the regulation of calcium influx into cells. This blockade leads to vasodilation in vascular smooth muscle, reducing peripheral vascular resistance and lowering blood pressure. The compound also slows sinus and atrioventricular node conduction, resulting in a slight reduction in heart rate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Verapamil: Another calcium channel blocker that primarily targets L-type calcium channels.
Nifedipine: A dihydropyridine calcium channel blocker that also targets L-type calcium channels.
Diltiazem: A benzothiazepine calcium channel blocker with effects on both T-type and L-type calcium channels
Uniqueness
Mibefradil (dihydrochloride hydrate) is unique in its selective blockade of T-type calcium channels, which distinguishes it from other calcium channel blockers that primarily target L-type channels. This selectivity contributes to its distinct pharmacological profile and therapeutic potential .
Eigenschaften
Molekularformel |
C29H42Cl2FN3O4 |
|---|---|
Molekulargewicht |
586.6 g/mol |
IUPAC-Name |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;hydrate;dihydrochloride |
InChI |
InChI=1S/C29H38FN3O3.2ClH.H2O/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;;;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);2*1H;1H2/t28-,29-;;;/m0.../s1 |
InChI-Schlüssel |
IZSWBBGKLWFDOC-YKXHUFBBSA-N |
Isomerische SMILES |
CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.O.Cl.Cl |
Kanonische SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)


![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)




![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)





